3-(2-Methylpropenyl)benzonitrile
Description
3-(2-Methylpropenyl)benzonitrile is a substituted benzonitrile derivative featuring a 2-methylpropenyl group at the para position of the benzonitrile aromatic ring. The 2-methylpropenyl group may enhance lipophilicity and influence binding interactions in biological systems or alter electronic properties in optoelectronic materials .
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(2-methylprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-7H,1-2H3 |
InChI Key |
FXTAMBZYMKNPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)C#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)
- Structure : Contains a trifluoromethyl group and a thiazolidinedione moiety.
- Activity : Binds to Estrogen-Related Receptor Alpha (ERRα) via hydrogen bonds (ARG 372) and hydrophobic interactions, with a similarity score >0.30 to 55 KEGG compounds .
- Comparison : The trifluoromethyl group enhances binding affinity and metabolic stability compared to aliphatic substituents like 2-methylpropenyl.
Antitumor Selenium-Containing Tepotinib Derivatives
- Example: 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile (4e)
- Activity : Exhibits tumor cell growth inhibition via pyrazole and benzofuran motifs.
- Comparison: The amino-pyrazole substituent improves solubility and target specificity, whereas 2-methylpropenyl may prioritize lipophilicity for membrane penetration .
SARS-CoV-2 Mpro Inhibitors (Compounds 5 and 26)
- Structures : Differ by propyl (5) vs. cyclopropyl (26) groups on the phenyl ring.
- Activity : Compound 26 (cyclopropyl) shows enhanced inhibition due to improved steric fit in the Mpro active site.
- Comparison : 2-Methylpropenyl’s branched structure may similarly optimize steric interactions in enzyme inhibition .
3-(1-Hydroxy-1-methylethyl)benzonitrile
- Source : Detected in Coffea arabica beans during primary processing.
- Role: Contributes to flavor profile as a volatile benzenoid.
- Comparison : The 2-methylpropenyl group’s lower polarity might reduce volatility compared to the hydroxylated derivative, altering its utility in flavor chemistry .
Materials Science
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives
- Application : Used in OLEDs as thermally activated delayed fluorescence (TADF) materials.
Pharmaceutical Intermediates
2-(3-Benzoylphenyl)propionitrile
- Role : Intermediate in ketoprofen synthesis.
- Properties : High stability and solid-state compatibility.
- Comparison : The benzoyl group enhances π-π stacking, whereas 2-methylpropenyl may facilitate radical reactions in synthesis .
Data Tables
Table 1. Key Properties of Benzonitrile Derivatives
Table 2. Substituent Effects on Activity/Property
| Substituent Type | Biological Activity | Material Property | Industrial Utility |
|---|---|---|---|
| Trifluoromethyl | Enhanced binding affinity | N/A | Drug design |
| Amino-pyrazole | Improved solubility | N/A | Antitumor agents |
| Hydroxy-isopropyl | High volatility | N/A | Flavor additives |
| Phenoxazin-carbazole | N/A | TADF in OLEDs | Optoelectronics |
| 2-Methylpropenyl (inferred) | Moderate steric effects | Potential lipophilicity | Versatile intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
